Target Divergence: N-Thiazol-2-yl Substitution Converts a Potent PPARγ Antagonist into a Weak Glucokinase Activator
Replacement of the N-phenyl group in GW9662 with an N-thiazol-2-yl group completely eliminates PPARγ antagonism and instead confers weak glucokinase activation. GW9662 is a confirmed irreversible PPARγ antagonist with an IC50 of 3.3 nM . In contrast, 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide shows no reported PPARγ activity and instead activates recombinant human liver glucokinase 2 with an EC50 of 930 nM [1]. This represents a >280-fold shift in target engagement and a fundamentally different pharmacological mechanism, making substitution of the N-aryl group a critical determinant in procurement decisions for screening libraries or SAR studies.
| Evidence Dimension | Target engagement and potency |
|---|---|
| Target Compound Data | EC50 = 930 nM (glucokinase activation); no PPARγ antagonism detected |
| Comparator Or Baseline | GW9662 (2-chloro-5-nitro-N-phenylbenzamide): IC50 = 3.3 nM (PPARγ antagonism); no glucokinase activation reported |
| Quantified Difference | Target switch from PPARγ (IC50 3.3 nM) to glucokinase (EC50 930 nM); >280-fold difference in primary target identity and potency |
| Conditions | Target compound: recombinant human liver glucokinase 2, G6PDH coupled assay, 5 mM glucose [1]. GW9662: human PPARγ expressed in 293H cells, antagonist mode |
Why This Matters
This distinguishes the compound as a glucokinase-targeted probe rather than a PPARγ tool, preventing erroneous application in metabolic studies where PPARγ modulation is the intended mechanism.
- [1] BindingDB Entry: 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide; Target: Glucokinase (Human); EC50: 930 nM; Assay: Activation of recombinant human liver glucokinase 2 assessed as reduction in NADH production in presence of 5 mM glucose by G6PDH coupled assay. View Source
